molecular formula C5H7N B574978 N-Methylpyrrole-d4 (ring-d4) CAS No. 190386-37-9

N-Methylpyrrole-d4 (ring-d4)

Cat. No.: B574978
CAS No.: 190386-37-9
M. Wt: 85.142
InChI Key: OXHNLMTVIGZXSG-QFFDRWTDSA-N
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Description

“N-Methylpyrrole-d4 (ring-d4)” is a certified reference material that is used for highly accurate and reliable data analysis . It is a stable isotope labelled compound .


Molecular Structure Analysis

“N-Methylpyrrole-d4 (ring-d4)” has a molecular formula of C5H7N . For a more detailed molecular structure, you may refer to resources like PubChem .

Scientific Research Applications

Torsional Features and Spectroscopic Study

A study investigated the torsional features in the S1←S0 transition of N-methylpyrrole and its deuterated variant, N-methylpyrrole-ring-d4, highlighting the importance of this compound in understanding the spectroscopic characteristics of organic molecules. The comparison between the spectra of N-methylpyrrole and its deuterated variant provided insights into the effects of deuteration on molecular spectroscopy (Philis, 2003).

Molecular Structure Analysis

Research on the molecular structure of N-methylpyrrole was expanded by using gas electron diffraction and NMR spectroscopy. This study utilized rotational constants of 13 C- and 15 N-substituted species of N-methylpyrrole, which are closely related to the research applications of N-Methylpyrrole-d4, to determine the structural parameters of the molecule in various states (Takeuchi et al., 2001).

DNA-Recognizing Polyamides

N-Methylpyrrole is a key component in the synthesis of DNA-recognizing polyamides. A convenient method for the synthesis of polyamides containing N-methylpyrrole and N-methylimidazole in solution was developed, demonstrating the application of N-Methylpyrrole-d4 in the creation of molecules with potential biological and medicinal significance (Xiao et al., 2000).

Binding to DNA

The binding behavior of N-methylpyrrole (Py)-N-methylimidazole (Im) polyamides to DNA was studied, revealing the association rates and how the structure of these polyamides influences their DNA-binding abilities. This research showcases the potential applications of N-Methylpyrrole-d4 in the design of synthetic DNA-binding ligands (Han et al., 2012).

Electrosynthesis on Gold Electrodes

A study focused on the electrosynthesis of polymers from N-methylpyrrole and its derivatives on gold electrodes, offering insights into the electrical properties and potential applications of these polymers in various electronic devices (Arjomandi & Holze, 2007).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNLMTVIGZXSG-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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